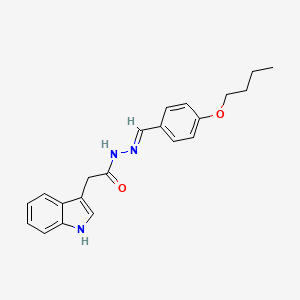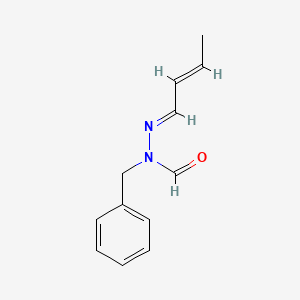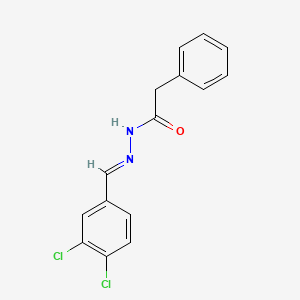![molecular formula C20H21N3O2S B5537011 1-(1-benzothien-5-ylcarbonyl)-4-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperidine](/img/structure/B5537011.png)
1-(1-benzothien-5-ylcarbonyl)-4-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compounds featuring 1,3,4-oxadiazole and piperidine structures are widely explored for their diverse biological activities. This interest spans across various fields due to their potential applications in medicinal chemistry, particularly as enzyme inhibitors and antimicrobial agents.
Synthesis Analysis
The synthesis of similar compounds often involves sequential steps starting from organic acids, esters, hydrazides, to the target oxadiazole derivatives. Techniques involve stirring of intermediates in the presence of DMF and sodium hydride or similar catalysts to yield the final compounds (Khalid et al., 2016).
Molecular Structure Analysis
The molecular structure of analogous compounds is typically elucidated using spectroscopic techniques. Crystallography studies further detail the molecular and crystal structures, revealing intermolecular interactions and confirming the geometry of these complex molecules (Vaksler et al., 2023).
Chemical Reactions and Properties
Chemical properties of similar molecules include reactions that are pivotal in their synthesis, such as the cyclization of amidoximes to form oxadiazoles. These reactions are essential for creating the desired functional groups and structural features of the target compounds (Kayukova et al., 2002).
Physical Properties Analysis
Physical properties, including solubility, melting points, and crystalline structure, can be inferred from the synthesis process and molecular structure analysis. Spectroscopic and crystallographic data provide insights into the stability and conformation of these compounds.
Chemical Properties Analysis
The chemical properties, such as reactivity and potential for forming derivatives, are closely tied to the compound's molecular structure. Nucleophilic and electrophilic sites can be identified through computational studies, aiding in understanding their chemical behavior and interactions (Halim & Ibrahim, 2022).
Applications De Recherche Scientifique
Modulation of Glutamate Receptors
- Application: Enhancing glutamatergic transmission in the brain. This has been observed to increase the degree and duration of long-term potentiation in the hippocampus of rats, which is linked to improved memory retention.
- References: Staubli et al., 1994, Arai et al., 1994.
Synthesis and Structural Studies
- Application: Synthesis of benzamide derivatives and their crystal structures, which helps in identifying binding sites for allosteric modulators of AMPA receptors. These compounds have also shown potential anti-fatigue effects.
- References: Wu et al., 2014.
Antibacterial and Antifungal Applications
- Application: Several derivatives of this compound have demonstrated antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents.
- References: Mekky & Sanad, 2020, Patel & Agravat, 2007, Khalid et al., 2016.
Pharmacokinetics and Cancer Treatment
- Application: Investigation into the pharmacokinetics of novel anaplastic lymphoma kinase inhibitors, which are crucial for cancer treatment.
- References: Teffera et al., 2013.
Antitumor Evaluation
- Application: Synthesized derivatives have been evaluated for antitumor properties, showing promising results against various cancer cell lines.
- References: Al-Omran et al., 2014.
Propriétés
IUPAC Name |
1-benzothiophen-5-yl-[4-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c24-20(16-3-4-17-15(12-16)7-10-26-17)23-8-5-13(6-9-23)11-18-21-19(25-22-18)14-1-2-14/h3-4,7,10,12-14H,1-2,5-6,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSZNCRBKIYGCKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=NO2)CC3CCN(CC3)C(=O)C4=CC5=C(C=C4)SC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Benzothien-5-ylcarbonyl)-4-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-fluoro-N-{2-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-quinolinecarboxamide](/img/structure/B5536933.png)
![N-[4-(aminosulfonyl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B5536953.png)
![3-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B5536960.png)
![2-[5-(4-methylphenyl)-1H-pyrazol-3-yl]-1-naphthol](/img/structure/B5536966.png)
![3-(3-hydroxy-3-methylbutyl)-N-[1-(2-pyridinylmethyl)-4-piperidinyl]benzamide](/img/structure/B5536969.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B5536975.png)



![methyl 3-[(1-benzofuran-2-ylcarbonyl)amino]-4-chlorobenzoate](/img/structure/B5537028.png)
![N-benzyl-2-({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5537033.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(2-chlorophenyl)acrylamide](/img/structure/B5537038.png)
![3-methyl-6-{4-[4-(2-pyrimidinyloxy)benzoyl]-1-piperazinyl}pyridazine](/img/structure/B5537039.png)